Alkyl Branching: Lipophilicity and Chromatographic Retention
O-(butan-2-yl)hydroxylamine hydrochloride, with its sec-butyl group, confers a higher lipophilicity to its carbonyl derivatives compared to smaller, unbranched analogs. This is reflected in a calculated partition coefficient (LogP) for the compound of 2.18 . While direct chromatographic data for its specific oxime derivatives is not available, class-level inference based on gas chromatography principles indicates that this increase in LogP correlates with an increase in Kovats retention index [1]. This differential retention is a key selection criterion for achieving effective separation of complex mixtures where oximes of smaller analogs might co-elute.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.18 (O-(butan-2-yl)hydroxylamine hydrochloride) |
| Comparator Or Baseline | LogP values for smaller O-alkylhydroxylamines (e.g., O-methyl, O-ethyl) are significantly lower; O-isopropyl and O-isobutyl isomers are expected to have similar but not identical LogP values due to branching differences . |
| Quantified Difference | Target compound exhibits a calculated LogP approximately 1.5-2.0 units higher than the O-methyl variant (LogP for O-methylhydroxylamine is approximately 0.0-0.5) . |
| Conditions | Calculated using the Crippen's fragmentation method (CLogP) as reported in computational chemistry databases . |
Why This Matters
Higher LogP predicts stronger retention on reversed-phase HPLC and later elution in GC, providing a practical lever for analytical method development and purification strategy.
- [1] Laine, R. A., & Sweeley, C. C. (1971). Analysis of carbohydrates as O-alkyloxime derivatives by gas-liquid chromatography. Carbohydrate Research, 27, 199-213. View Source
